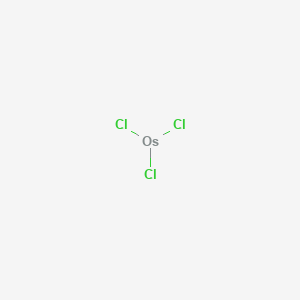
4-Chloro-2H-1-benzothiopyran-3-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2H-1-benzothiopyran-3-carboxaldehyde is a chemical compound that belongs to the class of benzothiopyran derivatives. It has been widely used in scientific research, particularly in the field of medicinal chemistry. This compound has shown promising results in several studies, which has led to its increased use in various research applications.
Wirkmechanismus
The mechanism of action of 4-Chloro-2H-1-benzothiopyran-3-carboxaldehyde is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits antibacterial and antifungal activities. Additionally, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Chloro-2H-1-benzothiopyran-3-carboxaldehyde in lab experiments is its versatility. It can be used in a wide range of research applications, including medicinal chemistry, pharmacology, and drug discovery. Additionally, it is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of using this compound is its potential toxicity. Careful handling and proper safety precautions must be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for research involving 4-Chloro-2H-1-benzothiopyran-3-carboxaldehyde. One potential area of research is the development of novel therapeutic agents based on this compound. Another area of research is the investigation of its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 4-Chloro-2H-1-benzothiopyran-3-carboxaldehyde involves the reaction of 2-chlorobenzaldehyde with 2-hydroxythiophenol in the presence of a base. The resulting compound is then oxidized using an oxidizing agent to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2H-1-benzothiopyran-3-carboxaldehyde has been extensively studied for its potential medicinal properties. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
| 14063-83-3 | |
Molekularformel |
C10H7ClOS |
Molekulargewicht |
210.68 g/mol |
IUPAC-Name |
4-chloro-2H-thiochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H7ClOS/c11-10-7(5-12)6-13-9-4-2-1-3-8(9)10/h1-5H,6H2 |
InChI-Schlüssel |
DADSQEKJVIEJHZ-UHFFFAOYSA-N |
SMILES |
C1C(=C(C2=CC=CC=C2S1)Cl)C=O |
Kanonische SMILES |
C1C(=C(C2=CC=CC=C2S1)Cl)C=O |
| 14063-83-3 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)





![2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B76794.png)

![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)





